molecular formula C10H8N2O2 B11265587 3-methyl-1-(pyridin-3-yl)-1H-pyrrole-2,5-dione CAS No. 294875-86-8

3-methyl-1-(pyridin-3-yl)-1H-pyrrole-2,5-dione

Cat. No.: B11265587
CAS No.: 294875-86-8
M. Wt: 188.18 g/mol
InChI Key: ZZVKAHYQAVEEER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1-(pyridin-3-yl)-1H-pyrrole-2,5-dione is a heterocyclic compound that features a pyrrole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(pyridin-3-yl)-1H-pyrrole-2,5-dione typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline in the presence of ethanol and a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H) at room temperature . This method provides moderate to good yields and is advantageous due to its simplicity and operational ease.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(pyridin-3-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the molecule.

    Substitution: Substituted derivatives with new functional groups replacing original atoms or groups.

Scientific Research Applications

3-methyl-1-(pyridin-3-yl)-1H-pyrrole-2,5-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-1-(pyridin-3-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of topoisomerase II alpha or other key enzymes involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1-(pyridin-3-yl)-1H-pyrrole-2,5-dione is unique due to its specific structural features and the combination of a pyrrole and pyridine ring, which confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

294875-86-8

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

3-methyl-1-pyridin-3-ylpyrrole-2,5-dione

InChI

InChI=1S/C10H8N2O2/c1-7-5-9(13)12(10(7)14)8-3-2-4-11-6-8/h2-6H,1H3

InChI Key

ZZVKAHYQAVEEER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C1=O)C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.